2-(4-Fluorophenyl)-2-methoxyacetonitrile
Overview
Description
2-(4-Fluorophenyl)-2-methoxyacetonitrile is a chemical compound with a molecular formula of C9H8FNO. It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The compound contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) that has one of its hydrogen atoms replaced by a fluorine atom .
Scientific Research Applications
Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, has been synthesized and tested for antimicrobial activity. Novel Schiff bases derived from this compound demonstrated significant antimicrobial activity, suggesting potential applications in combating microbial infections (Puthran et al., 2019).
Pharmaceutical Analysis
In the pharmaceutical industry, related compounds are used as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) analyses of various acids in pharmaceutical formulations. This method enhances the ability to analyze and quality-control pharmaceutical products (Gatti et al., 1996).
Cholesterol Absorption Inhibition
Compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, structurally related to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been studied for their cholesterol absorption inhibition properties. This has implications for developing treatments against high cholesterol and associated cardiovascular diseases (Rosenblum et al., 1998).
Fluorescent Probes in Chemistry
Derivatives of 2-(4-Fluorophenyl)-2-methoxyacetonitrile are used in the design of fluorescent probes for various applications, including pH and metal cation sensing. These probes have significant potential in analytical chemistry, biochemistry, and environmental monitoring (Tanaka et al., 2001).
Proton Exchange Membranes
Compounds with methoxyphenyl groups, akin to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been synthesized for use in proton exchange membranes. These membranes are crucial in fuel cell applications, demonstrating the compound's relevance in renewable energy technologies (Wang et al., 2012).
Anticancer Research
In cancer research, derivatives like 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, structurally similar to 2-(4-Fluorophenyl)-2-methoxyacetonitrile, have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. This highlights its potential use in developing new anticancer drugs (Chou et al., 2010).
Electrochemical and Spectroscopic Studies
The electrochemical and spectroscopic properties of polymers synthesized from compounds similar to 2-(4-Fluorophenyl)-2-methoxyacetonitrile have been studied, revealing applications in materials science for electronic and photonic devices (Wei et al., 2006).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDZULCUNJNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methoxyacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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